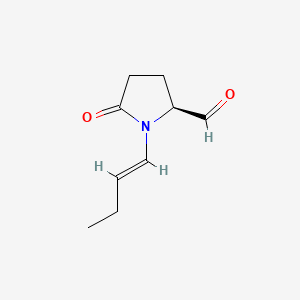
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, also known as BOCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOCP is a pyrrolidine-based aldehyde that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not well understood. However, it has been suggested that (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde may act as an aldehyde trap, reacting with aldehyde-containing molecules to form stable adducts. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been reported to exhibit various biochemical and physiological effects. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been shown to inhibit the growth of certain viruses, including herpes simplex virus type 1 and human cytomegalovirus. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments is its ease of synthesis. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be synthesized using simple and efficient methods. In addition, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be used as a building block for the synthesis of various compounds, making it a versatile tool in organic synthesis. However, one of the limitations of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is its relatively low stability, which could limit its applications in certain experiments.
Orientations Futures
There are several future directions for the research on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. One direction is the development of new synthetic methods for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde that are more efficient and selective. Another direction is the investigation of the mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, which could provide insights into its potential applications in various fields. Furthermore, the exploration of the biological activities of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde could lead to the development of new drugs and therapeutic agents. Finally, the use of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in the preparation of functional materials could lead to the development of new sensors and devices.
Méthodes De Synthèse
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been synthesized using different methods, including the reaction of 2-pyrrolidone with butenal, followed by oxidation with pyridinium chlorochromate, and the reaction of 2-pyrrolidone with butenal in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The latter method has been reported to be more efficient and selective in producing (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde.
Applications De Recherche Scientifique
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been used as a building block in the synthesis of various compounds, including pyrrolidine-based amino acids and peptides. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis. In medicinal chemistry, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been investigated for its potential as an antiviral agent and as a scaffold for the development of new drugs. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been used in the preparation of functional materials, such as fluorescent sensors and molecular switches.
Propriétés
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

